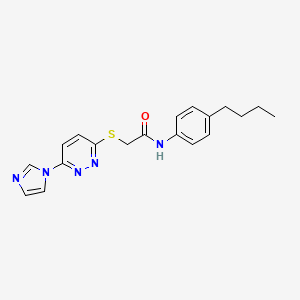

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide

Description

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with a thioether-linked imidazole moiety and a 4-butylphenyl group. The 4-butylphenyl substituent distinguishes it from closely related compounds, offering unique steric and electronic properties that may influence binding affinity and metabolic stability.

Properties

IUPAC Name |

N-(4-butylphenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-2-3-4-15-5-7-16(8-6-15)21-18(25)13-26-19-10-9-17(22-23-19)24-12-11-20-14-24/h5-12,14H,2-4,13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGXLJJGKGICDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and pyridazine intermediates, followed by their coupling through a thioether linkage. The final step involves the acylation of the intermediate with 4-butylphenyl acetamide under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxide or sulfone derivatives.

Scientific Research Applications

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide is a synthetic organic compound with a complex molecular structure, having the molecular formula and a molecular weight of approximately 367.5 g/mol. It incorporates an imidazole ring, a pyridazine moiety, and a butylphenyl group, all of which contribute to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

This compound is of interest in medicinal chemistry and pharmaceutical research because of its potential biological activities and therapeutic applications. Research indicates that it may interact with biological targets, such as enzymes and receptors involved in disease processes, suggesting it could modulate these targets. This makes it a candidate for therapeutic applications such as cancer treatment and anti-inflammatory therapies. Compounds with similar structural motifs have demonstrated antimicrobial, antifungal, and anticancer properties. Derivatives of imidazole and pyridazine are known for their ability to inhibit various enzymes and cellular pathways, suggesting that this compound could have therapeutic potential against certain diseases.

Structural Features and Potential Activity

The presence of imidazole and pyridazine moieties in the compound is notable because these structures are known for their biological activities. The specific arrangement of functional groups and their interactions may give it distinct chemical and biological properties compared to similar compounds. This arrangement enhances its potential as a therapeutic agent by effectively modulating various biological pathways.

Mechanism of Action

The mechanism of action of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several acetamide derivatives documented in recent research. Below is a comparative analysis:

Key Observations:

Core Structure Variations: The pyridazine-thioacetamide core (target and analog in ) contrasts with triazinoindole-thioacetamide () and benzothiazole-acetamide (). Benzothiazole derivatives (e.g., Compound 6a–b) prioritize sulfur-containing heterocycles but lack the pyridazine-imidazole synergy seen in the target .

Substituent Effects: The 4-butylphenyl group in the target introduces lipophilicity, which may enhance membrane permeability compared to the electron-withdrawing 3-chloro-4-fluorophenyl group in its analog .

Synthetic Routes :

- The target’s synthesis likely parallels methods in and , involving thioacetic acid intermediates reacting with substituted anilines or azoles. highlights the use of imidazole substitution under basic conditions, a strategy applicable to the target’s imidazole-pyridazine moiety .

Biological Activity

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including imidazole and pyridazine moieties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Characteristics

The compound has the following molecular characteristics:

- Molecular Formula : C19H24N4S

- Molecular Weight : Approximately 367.5 g/mol

- Structural Features : Contains an imidazole ring, a pyridazine moiety, and a butylphenyl group which are known for their diverse biological activities .

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, derivatives of imidazole and pyridazine are known to inhibit various bacterial and fungal strains. A study indicated that related compounds were effective against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that this compound may interact with specific enzymes and cellular pathways involved in cancer progression. The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, compounds containing pyridazine rings have been linked to anticancer effects through modulation of signaling pathways .

The biological effects of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The imidazole ring can inhibit enzymes by binding to their active sites.

- Receptor Modulation : The pyridazine moiety may modulate receptor functions, influencing cellular responses.

- Cellular Pathway Interference : The compound may disrupt critical signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Q & A

Q. Advanced

- Structural shielding : Introduce bulky substituents (e.g., tert-butyl) at metabolically labile sites (e.g., imidazole N-methylation) .

- Enzyme inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) in hepatocyte assays to identify vulnerable metabolic pathways .

- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages for delayed hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.